

Spectral Analysis of Methyl Vanillate: An Indepth Technical Guide

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Compound of Interest		
Compound Name:	Methyl Vanillate	
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Introduction

Methyl vanillate (Methyl 4-hydroxy-3-methoxybenzoate), a benzoate ester derived from vanillic acid, is a compound of significant interest in the pharmaceutical, food, and fragrance industries.[1][2][3] Its antioxidant properties and role as a plant metabolite underscore the importance of its accurate identification and characterization.[1][2] This technical guide provides a comprehensive overview of the spectral analysis of methyl vanillate, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and a logical workflow for the structural elucidation of this and similar organic compounds.

Spectroscopic Data

The structural characterization of **methyl vanillate** is achieved through the combined application of various spectroscopic techniques. The data presented below has been compiled from publicly available spectral databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.



Proton NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹H NMR spectrum of **methyl vanillate** was acquired in deuterated chloroform (CDCl₃) at 400 MHz.[1][4]

Table 1: ¹H NMR Spectral Data of **Methyl Vanillate**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.65 - 7.54	m	2H	H-2, H-6 (Aromatic)
6.95 - 6.93	d	1H	H-5 (Aromatic)
6.29	bs	1H	-OH (Phenolic)
3.92	S	3H	-OCH₃ (Methoxy)
3.89	s	3H	-COOCH₃ (Ester)

Data sourced from PubChem CID 19844.[1] Multiplicity: s = singlet, d = doublet, m = multiplet, bs = broad singlet.

Carbon-13 NMR spectroscopy provides information about the different types of carbon atoms in a molecule. The ¹³C NMR spectrum of **methyl vanillate** was acquired in deuterated chloroform (CDCl₃) at 22.53 MHz.[1]

Table 2: 13C NMR Spectral Data of Methyl Vanillate



Chemical Shift (δ) ppm	Assignment
166.98	C=O (Ester)
150.23	C-4 (Aromatic)
146.35	C-3 (Aromatic)
124.29	C-1 (Aromatic)
122.35	C-6 (Aromatic)
114.24	C-5 (Aromatic)
111.98	C-2 (Aromatic)
56.15	-OCH₃ (Methoxy)
51.94	-COOCH₃ (Ester)

Data sourced from PubChem CID 19844.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectral Data of Methyl Vanillate

Wavenumber (cm ^{−1})	Description of Vibration	Functional Group
~3400 (broad)	O-H stretch	Phenol
~3000	C-H stretch (aromatic)	Aromatic Ring
~2950, ~2850	C-H stretch (aliphatic)	-OCH ₃ , -COOCH ₃
~1720	C=O stretch	Ester
~1600, ~1510	C=C stretch	Aromatic Ring
~1270, ~1120	C-O stretch	Ester, Ether



Characteristic absorption bands are based on typical ranges for the specified functional groups and may vary slightly based on the specific spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The molecular weight of **methyl vanillate** is 182.17 g/mol .[1]

Table 4: Mass Spectrometry Data of Methyl Vanillate

m/z	Interpretation
182	Molecular ion [M]+
151	[M - OCH₃]+
123	[M - COOCH₃] ⁺

Data represents a simplified interpretation of a typical electron ionization (EI) mass spectrum. Fragmentation patterns can vary depending on the ionization method.[1][5][6]

Experimental Protocols

The following are generalized protocols for obtaining the spectral data described above. Instrument parameters should be optimized for the specific sample and instrument used.

NMR Spectroscopy

Sample Preparation:

- Weigh approximately 5-20 mg of **methyl vanillate**.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[7]
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
- Cap the NMR tube and gently invert to ensure complete dissolution.



Data Acquisition:

- Insert the NMR tube into the spectrometer.[8]
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.[8]
- For ¹H NMR, acquire the spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
- For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum and improve the signal-to-noise ratio.[9]

IR Spectroscopy

Thin Solid Film Method:

- Dissolve a small amount (a few milligrams) of **methyl vanillate** in a volatile solvent (e.g., acetone or methylene chloride).[10]
- Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).[10]
- Allow the solvent to evaporate, leaving a thin film of the solid sample on the plate.[10]
- Place the salt plate in the sample holder of the IR spectrometer.
- Acquire the spectrum.

Attenuated Total Reflectance (ATR) Method:

- Place a small amount of the solid **methyl vanillate** sample directly onto the ATR crystal.
- Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.[11]
- Acquire the spectrum.



Mass Spectrometry (Electron Ionization - EI)

Sample Introduction:

• Introduce a small amount of the **methyl vanillate** sample into the ion source of the mass spectrometer. For volatile solids, this can be done via a direct insertion probe which is heated to vaporize the sample.[5]

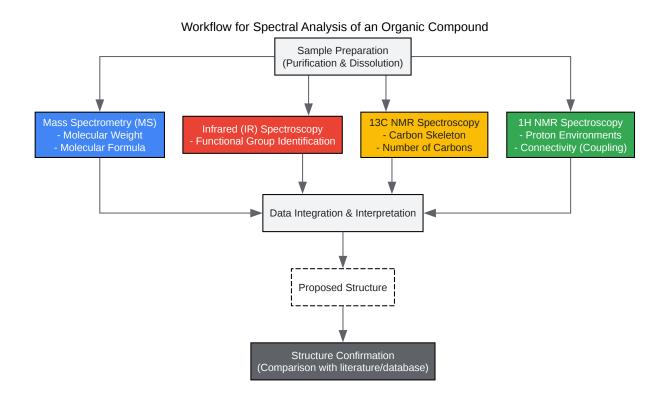
Ionization and Analysis:

- In the ion source, the vaporized sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.[6][12]
- The resulting ions are accelerated into the mass analyzer.
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).[12]
- A detector records the abundance of each ion, generating the mass spectrum.[12]

Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the spectral analysis of an organic compound like **methyl vanillate**, from initial sample preparation to final structure confirmation.





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